molecular formula C13H22ClNO2 B2765588 KO-612 CAS No. 2934-02-3

KO-612

Cat. No.: B2765588
CAS No.: 2934-02-3
M. Wt: 259.77
InChI Key: JPHPNUCUQDXFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KO-612 is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes an isopropylamino group, a p-tolyloxy group, and a propan-2-ol backbone. This compound is often used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of KO-612 typically involves several steps. One common synthetic route includes the reaction of p-tolyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

KO-612 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

KO-612 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of KO-612 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, KO-612 stands out due to its unique combination of functional groups and its versatility in chemical reactions. Similar compounds include:

  • 1-(Isopropylamino)-3-(m-tolyloxy)propan-2-ol hydrochloride
  • 1-(Isopropylamino)-3-(o-tolyloxy)propan-2-ol hydrochloride
  • 1-(Isopropylamino)-3-(p-ethoxy)propan-2-ol hydrochloride These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13;/h4-7,10,12,14-15H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHPNUCUQDXFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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